6-Hydroxy-4-(trifluoromethyl)nicotinic acid 6-Hydroxy-4-(trifluoromethyl)nicotinic acid
Brand Name: Vulcanchem
CAS No.: 849020-87-7
VCID: VC3784121
InChI: InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h1-2H,(H,11,12)(H,13,14)
SMILES: C1=C(C(=CNC1=O)C(=O)O)C(F)(F)F
Molecular Formula: C7H4F3NO3
Molecular Weight: 207.11 g/mol

6-Hydroxy-4-(trifluoromethyl)nicotinic acid

CAS No.: 849020-87-7

Cat. No.: VC3784121

Molecular Formula: C7H4F3NO3

Molecular Weight: 207.11 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxy-4-(trifluoromethyl)nicotinic acid - 849020-87-7

Specification

CAS No. 849020-87-7
Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
IUPAC Name 6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid
Standard InChI InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-5(12)11-2-3(4)6(13)14/h1-2H,(H,11,12)(H,13,14)
Standard InChI Key WCUKVMMGYGOCGJ-UHFFFAOYSA-N
SMILES C1=C(C(=CNC1=O)C(=O)O)C(F)(F)F
Canonical SMILES C1=C(C(=CNC1=O)C(=O)O)C(F)(F)F

Introduction

Chemical Identity and Structure

Basic Chemical Information

6-Hydroxy-4-(trifluoromethyl)nicotinic acid is a pyridine derivative characterized by a trifluoromethyl group at the 4-position and a hydroxyl group at the 6-position of the pyridine ring, with a carboxylic acid functionality at the 3-position. This compound is registered under CAS number 849020-87-7 . The molecular formula is C7H4F3NO3 with a molecular weight of 207.11 g/mol . In chemical databases and literature, this compound is often indexed under various synonyms, including 6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxylic acid and 6-Oxo-4-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylic acid .

Structural Features and Tautomerism

The compound exists in a tautomeric equilibrium between the hydroxy form and the oxo form, with the latter typically being predominant in solution. The official FDA Unique Ingredient Identifier (UNII) for this compound is 861AS683MK . The compound's structure contains several key functional groups:

  • A pyridine ring as the core structure

  • A trifluoromethyl (CF3) group at the 4-position

  • A hydroxy/oxo group at the 6-position

  • A carboxylic acid group at the 3-position

This arrangement of functional groups contributes to the compound's unique chemical reactivity and physical properties.

Physical and Chemical Properties

Physical Characteristics

6-Hydroxy-4-(trifluoromethyl)nicotinic acid appears as a white solid under standard conditions . The compound's key physical properties are summarized in the following table:

PropertyValueNote
Physical StateSolidWhite crystalline powder
Melting Point302-305°C (with decomposition)Experimental value
Boiling Point291.1±40.0°CPredicted value
Density1.632±0.06 g/cm³Predicted value
ColorWhiteExperimental observation

Chemical Properties

The compound exhibits both acidic and basic characteristics due to its functional groups. The carboxylic acid group contributes to its acidic nature, while the pyridine nitrogen provides a basic site. The predicted pKa value is approximately 3.22±0.50, indicating moderate acidity . The trifluoromethyl group, being strongly electron-withdrawing, influences the electron distribution in the molecule, consequently affecting its reactivity and acidity.

The presence of the trifluoromethyl group also enhances the compound's lipophilicity and metabolic stability compared to non-fluorinated analogues. This property is particularly valuable in pharmaceutical applications where metabolic stability is often a desired characteristic.

Synthesis and Preparation Methods

Related Synthetic Pathways

The synthesis of the related compound 4-trifluoromethyl nicotinic acid provides some insight into potential synthetic routes. This involves using ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide as starting materials, with potassium hydroxide as a catalyst for cyclization . This produces 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine, which undergoes chlorination with POCl₃ followed by catalytic hydrogenolysis and hydrolysis steps .

For 6-Hydroxy-4-(trifluoromethyl)nicotinic acid specifically, a potential synthetic pathway might involve selective functionalization of the pyridine ring with appropriate control of regioselectivity to introduce the trifluoromethyl group at the 4-position and the hydroxy group at the 6-position.

Structural Comparison with Related Compounds

6-Hydroxy-4-(trifluoromethyl)nicotinic acid shares structural similarities with other substituted nicotinic acids but differs in the specific arrangement of functional groups. A closely related isomer is 4-Hydroxy-6-(trifluoromethyl)nicotinic acid, which has the hydroxyl and trifluoromethyl groups in different positions . Another related compound is 4-(Trifluoromethyl)nicotinic acid (CAS: 158063-66-2), which lacks the hydroxyl group at the 6-position .

These structural differences, though subtle, can significantly affect the compounds' physical properties, chemical reactivity, and potential biological activities.

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